(S)-2-(1-aminoethyl)-4-chlorophenol
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Overview
Description
(S)-2-(1-aminoethyl)-4-chlorophenol is a chiral compound with significant potential in various fields of scientific research and industrial applications. This compound features a phenol group substituted with a chlorine atom at the 4-position and an aminoethyl group at the 2-position, making it an interesting target for synthetic chemists and researchers.
Mechanism of Action
Target of Action
The primary target of (S)-2-(1-aminoethyl)-4-chlorophenol is the enzyme ω-transaminase . This enzyme is capable of catalyzing the interchange of amino and keto groups by utilizing the coenzyme pyridoxal-5′-phosphate (PLP) .
Mode of Action
The compound interacts with its target, the ω-transaminase, through a series of steps. The amino substrate forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), through geminal diamine intermediates . The external aldimine is then deprotonated in the rate-determining step, forming a planar quinonoid intermediate .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the transamination process. A ketimine is formed after the formation of the planar quinonoid intermediate . A hemiaminal is produced by the addition of water, and subsequently, the ketone product is obtained together with pyridoxamine-5′-phosphate (PMP) .
Result of Action
The result of the action of this compound is the conversion of the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-aminoethyl)-4-chlorophenol can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or biocatalysts. For instance, engineered transaminase polypeptides have been used to convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts due to their efficiency and selectivity. These methods typically employ transaminases, which offer an environmentally benign route for the synthesis of chiral amines .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-aminoethyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Various substituted phenols
Scientific Research Applications
(S)-2-(1-aminoethyl)-4-chlorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
- (S)-1-amino-1-phenylpropane
- (S)-3-(1-aminoethyl)-phenol
Uniqueness
(S)-2-(1-aminoethyl)-4-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine substitution at the 4-position and the chiral aminoethyl group at the 2-position make it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(1S)-1-aminoethyl]-4-chlorophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDFZQZUBQSKDM-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Cl)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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